molecular formula C25H30N2O4 B15022882 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15022882
M. Wt: 422.5 g/mol
InChI Key: MFDYBPCKVDDNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.

    Addition of the tert-Butylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the indole core reacts with a tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Final Hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Lacks the morpholine and hydroxyl groups.

    3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one: Lacks the morpholine group.

    3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one: Lacks the hydroxyl group.

Uniqueness

The presence of both the morpholine and hydroxyl groups in 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further study.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C25H30N2O4/c1-24(2,3)19-10-8-18(9-11-19)22(28)16-25(30)20-6-4-5-7-21(20)27(23(25)29)17-26-12-14-31-15-13-26/h4-11,30H,12-17H2,1-3H3

InChI Key

MFDYBPCKVDDNSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.